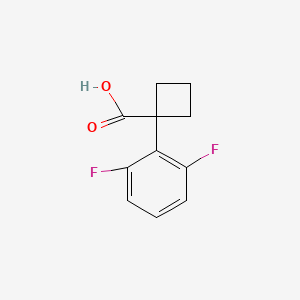

1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid

CAS No.: 1215754-00-9

Cat. No.: VC3050182

Molecular Formula: C11H10F2O2

Molecular Weight: 212.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1215754-00-9 |

|---|---|

| Molecular Formula | C11H10F2O2 |

| Molecular Weight | 212.19 g/mol |

| IUPAC Name | 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H10F2O2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) |

| Standard InChI Key | DYFCQGKQXNYJNN-UHFFFAOYSA-N |

| SMILES | C1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O |

| Canonical SMILES | C1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O |

Introduction

1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C11H10F2O2 and the CAS number 1215754-00-9. It is a fluorinated organic compound that has been of interest in various chemical and pharmaceutical research contexts due to its unique structural properties.

Safety and Hazards

1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid poses several hazards:

Safety Precautions

Handling this compound requires adherence to safety protocols, including wearing protective clothing, gloves, and eye protection. In case of exposure, follow the recommended procedures for first aid and disposal.

Synonyms and Identifiers

The compound is known by several synonyms and identifiers:

-

Synonyms: 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid, 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid, MFCD11037022 .

-

Identifiers: CAS 1215754-00-9, SCHEMBL25303177, AKOS022924929 .

Research and Applications

While specific applications of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid are not widely documented, its unique structure suggests potential use in pharmaceutical or chemical synthesis research. The presence of fluorine atoms can impart specific biological activities or enhance the stability of compounds, making it a valuable building block in organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume